2,2,2-trichloro-N-(3-(dimethylamino)propyl)acetimidamide dihydrochloride
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Overview
Description
2,2,2-trichloro-N-(3-(dimethylamino)propyl)acetimidamide dihydrochloride is a chemical compound with the molecular formula C7H16Cl5N3 and a molecular weight of 319.48 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(3-(dimethylamino)propyl)acetimidamide dihydrochloride typically involves the reaction of 2,2,2-trichloroacetimidamide with 3-(dimethylamino)propylamine. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trichloro-N-(3-(dimethylamino)propyl)acetimidamide dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted with other nucleophiles.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield corresponding amides and amines.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Acids and Bases: Hydrolysis reactions often require strong acids or bases to proceed efficiently.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: Hydrolysis typically yields amides and amines as major products.
Scientific Research Applications
2,2,2-trichloro-N-(3-(dimethylamino)propyl)acetimidamide dihydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-(3-(dimethylamino)propyl)acetimidamide dihydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trichloro-N-(3-(dimethylamino)propyl)ethanimidamide dihydrochloride
- 2,2,2-trichloro-N-(3-(dimethylamino)propyl)acetamide
Uniqueness
2,2,2-trichloro-N-(3-(dimethylamino)propyl)acetimidamide dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity
Properties
IUPAC Name |
2,2,2-trichloro-N'-[3-(dimethylamino)propyl]ethanimidamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Cl3N3.2ClH/c1-13(2)5-3-4-12-6(11)7(8,9)10;;/h3-5H2,1-2H3,(H2,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXLEPAXVGXRRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN=C(C(Cl)(Cl)Cl)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl5N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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